Fluo-3 (ammonium salt)

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Cephaelin kann durch verschiedene chemische Prozesse synthetisiert werden. Ein übliches Verfahren beinhaltet die Extraktion der Verbindung aus den Wurzeln von Cephaelis ipecacuanha unter Verwendung von Lösungsmitteln wie Ethanol. Die extrahierte Verbindung wird dann durch chromatographische Verfahren gereinigt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Cephaelin erfolgt typischerweise durch großtechnische Extraktion aus Ipecacuanha-Wurzeln. Die Wurzeln werden getrocknet, pulverisiert und einer Lösungsmittelextraktion unterzogen. Der resultierende Extrakt wird dann mittels Verteilungschromatographie gereinigt, um Cephaelin von anderen Alkaloiden wie Emetin zu trennen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cephaelin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Cephaelin kann mit Reagenzien wie Kaliumpermanganat unter sauren Bedingungen oxidiert werden.

Reduktion: Die Reduktion von Cephaelin kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Hydroxidionen unter basischen Bedingungen.

Hauptsächlich gebildete Produkte: Zu den wichtigsten Produkten, die bei diesen Reaktionen entstehen, gehören verschiedene Derivate von Cephaelin, wie z.B. demethylierte oder hydroxylierte Verbindungen .

Wissenschaftliche Forschungsanwendungen

Cephaelin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und analytischen Chemie verwendet.

Medizin: Historisch gesehen in Ipecacuanhasirup zur Induktion von Erbrechen bei Vergiftungen verwendet. .

Industrie: In der Herstellung von Pharmazeutika und als Standard in der chromatographischen Analyse eingesetzt.

5. Wirkmechanismus

Cephaelin übt seine Wirkungen hauptsächlich durch Bindung an das eukaryotische Ribosom aus, insbesondere an die E-tRNA-Bindungsstelle an der kleinen Untereinheit. Diese Bindung hemmt die Proteinsynthese durch Bildung einer Stapelwechselwirkung mit G889 der 18S-rRNA und L132 des Proteins uS11 . Dieser Mechanismus ähnelt dem von Emetin, einem weiteren Alkaloid aus derselben Pflanze .

Ähnliche Verbindungen:

Protoemetin: Ein weiteres Alkaloid, das in Ipecacuanha vorkommt, strukturell verwandt mit Cephaelin.

O-Methylpsychotrin: Ein Derivat von Cephaelin, das in geringeren Mengen in Ipecacuanha vorkommt.

Einzigartigkeit von Cephaelin: Cephaelin ist aufgrund seiner höheren emetischen Potenz im Vergleich zu Emetin einzigartig. Es hat auch unterschiedliche molekulare Wechselwirkungen mit dem Ribosom, was es zu einer wertvollen Verbindung für die Untersuchung der Hemmung der Proteinsynthese macht .

Wirkmechanismus

Cephaeline exerts its effects primarily by binding to the eukaryotic ribosome, specifically the E-tRNA binding site on the small subunit. This binding inhibits protein synthesis by forming a stacking interaction with G889 of 18S rRNA and L132 of the protein uS11 . This mechanism is similar to that of emetine, another alkaloid from the same plant .

Vergleich Mit ähnlichen Verbindungen

Emetine: Chemically similar to cephaeline, both are found in ipecac and share similar emetic properties.

Protoemetine: Another alkaloid found in ipecac, structurally related to cephaeline.

O-Methylpsychotrine: A derivative of cephaeline, found in smaller quantities in ipecac.

Uniqueness of Cephaeline: Cephaeline is unique due to its higher emetic potency compared to emetine. It also has distinct molecular interactions with the ribosome, making it a valuable compound for studying protein synthesis inhibition .

Biologische Aktivität

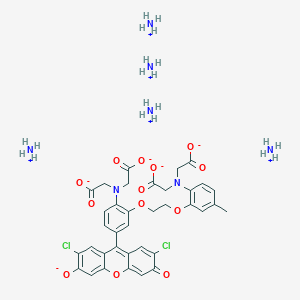

Fluo-3 (ammonium salt) is a fluorescent calcium indicator widely utilized in biological research to monitor intracellular calcium levels. Its unique properties, including membrane permeability and sensitivity to calcium ion concentrations, make it an invaluable tool in various experimental settings. This article delves into the biological activity of Fluo-3, focusing on its mechanisms, applications, and relevant research findings.

Fluo-3 (ammonium salt) is characterized by the following properties:

- Molecular Formula : C36H25Cl2N7O13

- Molecular Weight : 854.7 g/mol

- Dissociation Constant (Kd) : 450 nM

- Excitation/Emission Wavelengths :

- Solubility : Soluble in DMSO and water (pH > 6) .

These properties enable Fluo-3 to function effectively as a calcium indicator in various cellular environments.

Fluo-3 operates by binding to calcium ions (), leading to a fluorescence increase that can be quantitatively measured. The binding mechanism involves the formation of a complex between Fluo-3 and , which enhances the fluorescence intensity due to changes in the molecular conformation of the dye. This property allows researchers to track dynamic changes in intracellular calcium levels in real-time.

Table 1: Comparison of Calcium Indicators

| Indicator | Kd (nM) | Excitation (nm) | Emission (nm) | Membrane Permeability |

|---|---|---|---|---|

| Fluo-3 | 450 | 506 | 526 | Low |

| Fura-2 | 145 | 340/380 | 510 | Moderate |

| Indo-1 | 250 | 340 | 405/485 | Moderate |

| Calcium Green | 200 | 488 | 525 | High |

Intracellular Calcium Measurement

Fluo-3 is primarily used for measuring intracellular calcium levels in various cell types, including neurons, muscle cells, and immune cells. The ability to detect rapid fluctuations in calcium concentration makes it essential for studies involving signal transduction pathways, muscle contraction, and neurotransmitter release.

Case Studies

-

Neuronal Activity Monitoring :

A study utilized Fluo-3 to monitor calcium influx during synaptic transmission in cultured neurons. The results demonstrated that increased neuronal activity correlated with elevated intracellular calcium levels, confirming the role of calcium as a key signaling molecule in synaptic plasticity . -

Cardiac Muscle Function :

Research involving cardiac myocytes showed that Fluo-3 could effectively measure calcium transients during contractions. The study highlighted how alterations in calcium signaling could lead to cardiac dysfunction, emphasizing the importance of maintaining proper intracellular calcium levels for heart health . -

Apoptosis Studies :

In experiments studying apoptosis, Fluo-3 was employed to assess changes in calcium levels as cells underwent programmed cell death. The findings indicated that increased intracellular calcium was associated with apoptotic signaling pathways, providing insights into the mechanisms of cell death .

Limitations and Considerations

While Fluo-3 is a powerful tool for measuring intracellular calcium, several limitations must be considered:

- Membrane Impermeability : Fluo-3 is membrane-impermeant; therefore, it requires specific loading techniques such as microinjection or scrape loading for effective use in live cells .

- Efflux Rates : The dye can be actively effluxed from cells by organic anion transporters, which may affect retention times and experimental outcomes. The use of inhibitors like Probenecid can help mitigate this issue .

Eigenschaften

IUPAC Name |

pentaazanium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30Cl2N2O13.5H3N/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);5*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPVTPOQYAKASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)[O-])Cl)N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45Cl2N7O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657539 | |

| Record name | Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

854.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134907-84-9 | |

| Record name | Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.